

# Technical Guide: Glycine-2-13C – Structural Characterization and Metabolic Flux Utility

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## Compound of Interest

Compound Name: GLYCINE (2-13C)

Cat. No.: B1580118

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## Executive Summary

Glycine-2-13C (Alpha-13C-Glycine) is a stable isotope-labeled amino acid where the alpha-carbon (C2) is substituted with Carbon-13.<sup>[1][2][3][4][5]</sup> Unlike the carboxyl-labeled variant (Glycine-1-13C), the C2 isotopomer is a critical probe for "one-carbon metabolism" (1C metabolism). Its utility lies in its dual metabolic fate: it can directly incorporate into the protein backbone or donate its methylene group to the folate pool via the Glycine Cleavage System (GCS). This guide provides a comprehensive technical analysis of Glycine-2-13C, focusing on its physicochemical properties, NMR behavior, and application in tracking serine biosynthesis and purine metabolism.

## Part 1: Structural and Physicochemical Characterization

### Chemical Identity

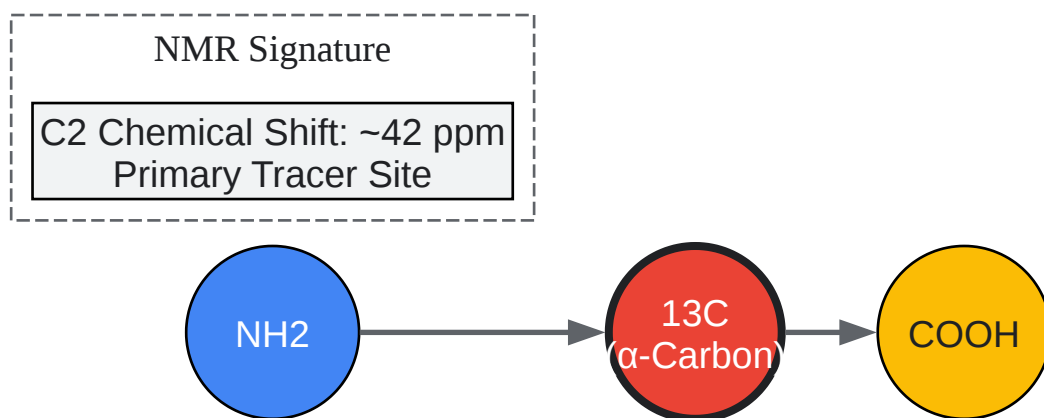
Glycine-2-13C is chemically identical to natural glycine in terms of reactivity but possesses a distinct mass and magnetic resonance signature.

Property	Specification	Notes
Compound Name	Glycine-2-13C	Also known as [2-13C]Glycine
CAS Number	20220-62-6	Distinct from unlabeled (56-40-6)
Chemical Formula	H <sub>2</sub> N- <sup>13</sup> CH <sub>2</sub> -COOH	Labeled at the methylene position
Molecular Weight	76.06 g/mol	+1.00 Da shift vs. natural (75. [6]07)
Isotopic Purity	Typically ≥ 99 atom % <sup>13</sup> C	Critical for quantitative flux modeling
Solubility	~250 mg/mL (Water, 25°C)	Highly soluble; zwitterionic character
pKa Values	pK <sub>1</sub> (COOH) ≈ 2.34; pK <sub>2</sub> (NH <sub>3</sub> <sup>+</sup> ) ≈ 9.60	Isotope effect on pKa is negligible

## NMR Spectroscopy Signature

In Nuclear Magnetic Resonance (NMR), the position of the label dictates the observed signals.

- <sup>13</sup>C-NMR: The alpha-carbon (C2) appears as a singlet (or doublet if <sup>15</sup>N labeled) in the aliphatic region.
- Chemical Shift: ~42.0 ppm (referenced to DSS/TSP in D<sub>2</sub>O).
  - Note: This contrasts with Glycine-1-13C, which resonates in the carbonyl region (~173 ppm).
- Coupling: If used in conjunction with <sup>15</sup>N-labeling, scalar coupling (<sup>1</sup>J<sub>CN</sub>) of ~7-10 Hz is observed.



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Figure 1: Structural representation of Glycine-2-<sup>13</sup>C highlighting the alpha-carbon label site.

## Part 2: Applications in Metabolic Flux Analysis (MFA)

### The "Dual Fate" Mechanism

The power of Glycine-2-<sup>13</sup>C in metabolic research stems from its ability to trace the splitting of carbon flux between protein synthesis and the folate cycle.

Pathway A: Direct Incorporation (Serine Synthesis via SHMT) Serine Hydroxymethyltransferase (SHMT) converts Glycine to Serine.[5]

- Mechanism: Glycine (C2-labeled) + 5,10-Methylene-THF

Serine.

- Result: The C2 of Glycine becomes the C2 (alpha-carbon) of Serine.

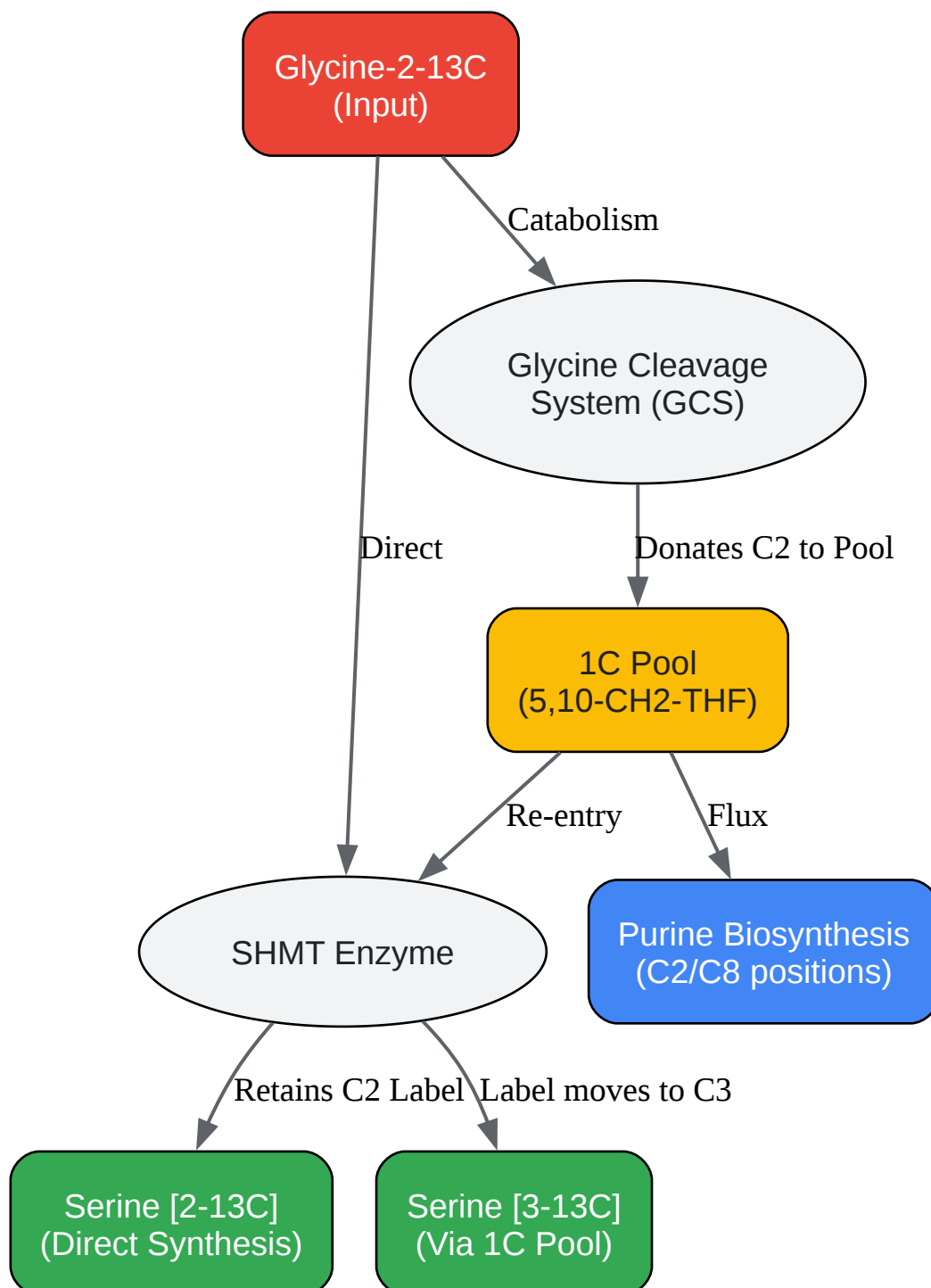
Pathway B: Glycine Cleavage System (GCS) The GCS breaks down Glycine in the mitochondria.

- Mechanism: Glycine (C2-labeled)

CO<sub>2</sub> + NH<sub>3</sub> + 5,10-Methylene-THF (labeled).

- Result: The label enters the "One-Carbon Pool." If this labeled THF unit reacts with an unlabeled glycine via SHMT, the label ends up at the C3 (beta-carbon) of Serine.

Scientific Insight: By measuring the ratio of Serine M+1 (C2 labeled) vs. Serine M+1 (C3 labeled) or M+2 (doubly labeled), researchers can quantify the contribution of the Glycine Cleavage System versus direct uptake.



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Figure 2: Metabolic fate of Glycine-2-<sup>13</sup>C showing the divergence between direct Serine synthesis and the One-Carbon pool.

## Part 3: Experimental Protocols

### Protocol: Intracellular Metabolite Extraction for LC-MS

This protocol is designed to preserve the isotopic enrichment of polar amino acids like Glycine and Serine.

Reagents:

- LC-MS Grade Methanol (pre-chilled to -80°C).
- LC-MS Grade Water.
- Internal Standard (e.g., Norvaline or fully labeled <sup>13</sup>C<sub>5</sub>-Glutamine).

Workflow:

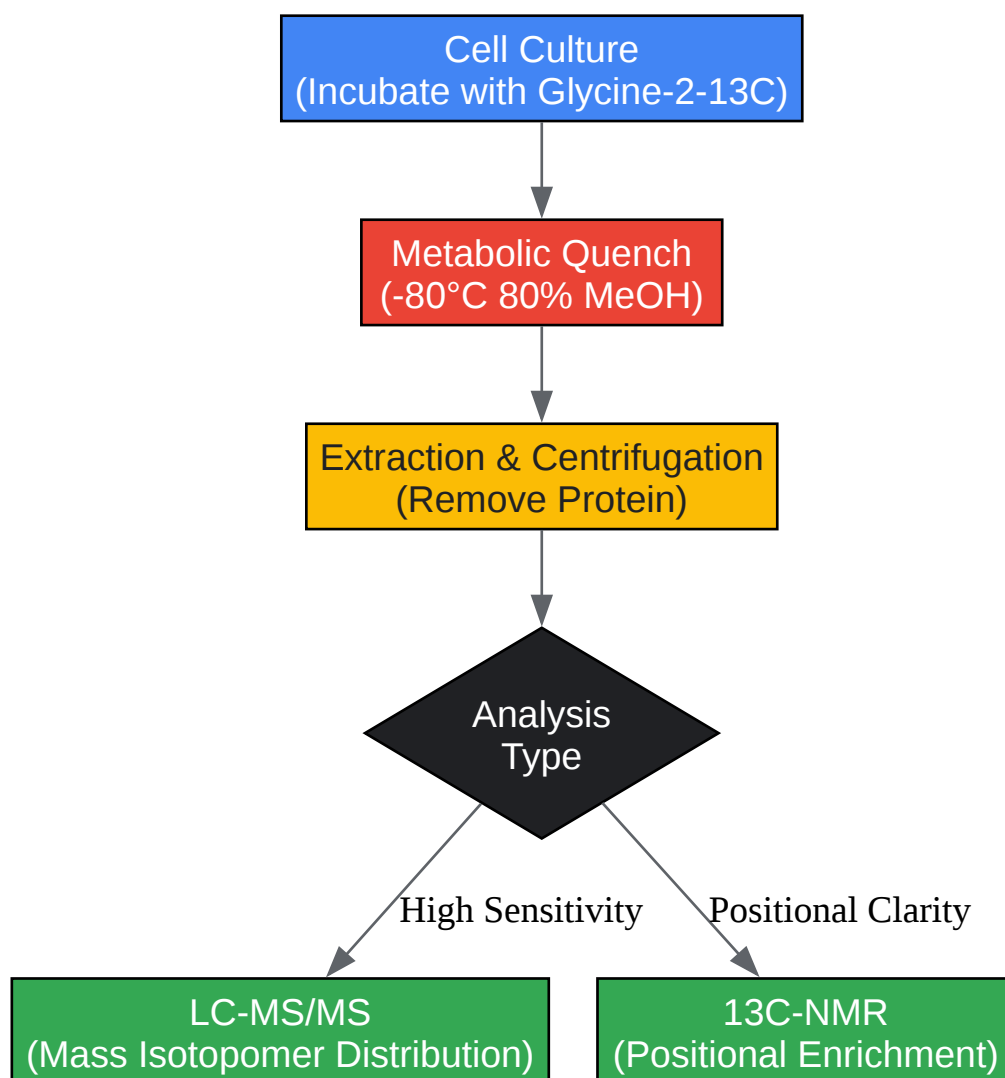
- Quenching: Rapidly wash cells (adherent culture) with ice-cold saline (0.9% NaCl) to remove extracellular media. Critical: Do not use PBS if phosphate interferes with downstream MS.
- Extraction: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate. Use 1 mL per 10 cm dish.
- Lysis: Scrape cells on dry ice. Transfer suspension to a microcentrifuge tube.
- Disruption: Vortex vigorously for 10 minutes at 4°C.
- Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins.
- Supernatant: Transfer supernatant to a new glass vial.
- Drying: Evaporate solvent under nitrogen stream or SpeedVac (keep temp < 30°C to prevent degradation).

- Reconstitution: Resuspend in 100  $\mu$ L of 0.1% Formic Acid in Water for LC-MS injection.

## Protocol: NMR Sample Preparation

For detecting the  $^{13}\text{C}$  signal at  $\sim 42$  ppm.

- Buffer: Prepare 50 mM Phosphate Buffer in  $\text{D}_2\text{O}$  (deuterium oxide), pH 7.4 (uncorrected).
  - Note: Glycine chemical shifts are pH-dependent. Maintaining pH 7.4 ensures consistency.
- Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).
- Sample: Dissolve 5-10 mg of extracted metabolite residue (or pure standard) in 600  $\mu$ L of the  $\text{D}_2\text{O}$  buffer.
- Acquisition: Run a 1D  $^{13}\text{C}$ -NMR with proton decoupling ( $^1\text{H}$ -decoupled  $^{13}\text{C}$ ). Set relaxation delay (d1) to  $>3$  seconds to allow full relaxation of the methylene carbon.



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Figure 3: Experimental workflow from cell culture to analytical readout.

## Part 4: Handling and Stability

- **Storage:** Store solid Glycine-2-13C at room temperature in a desiccator. It is hygroscopic but chemically stable.
- **Solution Stability:** Aqueous solutions are stable at 4°C for weeks, but susceptible to bacterial growth. Sterile filtration (0.22 µm) is recommended for stock solutions used in cell culture.
- **Sterilization:** Autoclavable, but filtration is preferred to prevent any potential thermal degradation or concentration changes due to evaporation.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24856886 (Glycine-2-13C). [[Link](#)]
- Toshima, T., et al. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells.[7] (Demonstrates application of 13C flux analysis). [[Link](#)]
- Ros, R., et al. Metabolic pathways involved in the biosynthesis of glycine from serine. (Detailed mechanism of SHMT/GCS). [[Link](#)][5]

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